Fotretamine
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Overview
Description
Fotretamine, also known by its chemical name 2,2,4,4,6-pentakis(1-aziridinyl)-6-(4-morpholinyl)-1,3,5,2λ5,4λ5,6λ5-triazatriphosphinine, is a pentaethyleneimine derivative with notable antineoplastic and immunosuppressive properties . It is characterized by its molecular formula C14H28N9OP3 and a molecular mass of 431.35 g/mol .
Preparation Methods
Fotretamine can be synthesized through a multi-step process involving the reaction of pentaethyleneimine with triazatriphosphorine derivatives under controlled conditions. The preparation method typically involves:
Reaction with Pentaethyleneimine: Pentaethyleneimine is reacted with triazatriphosphorine derivatives in an anhydrous alcoholic solution to form the intermediate product.
Purification: The intermediate product is then purified through crystallization or other suitable methods to obtain high-purity this compound.
Chemical Reactions Analysis
Fotretamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Scientific Research Applications
Fotretamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: this compound is studied for its effects on cellular processes and its potential as an antineoplastic agent.
Industry: This compound is used in the production of specialized polymers and materials with unique properties.
Mechanism of Action
Fotretamine exerts its effects primarily through its alkylating activity. It causes chromosomal breaks in lymphocytes, leading to its immunosuppressive and antineoplastic properties. The compound interacts with DNA, forming covalent adducts that result in DNA damage and cell death .
Comparison with Similar Compounds
Fotretamine is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include:
Altretamine: Another alkylating agent used in cancer therapy, but with a different structure and mechanism.
Cyclophosphamide: A widely used alkylating agent with a broader spectrum of activity.
Ifosfamide: Similar to cyclophosphamide but with different pharmacokinetics and clinical applications.
This compound’s uniqueness lies in its specific molecular structure, which imparts distinct chemical and biological properties .
Properties
CAS No. |
12712-32-2 |
---|---|
Molecular Formula |
C14H28N9OP3 |
Molecular Weight |
431.35 g/mol |
IUPAC Name |
4-[2,4,4,6,6-pentakis(aziridin-1-yl)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-trien-2-yl]morpholine |
InChI |
InChI=1S/C14H28N9OP3/c1-2-18(1)25(19-3-4-19)15-26(20-5-6-20,21-7-8-21)17-27(16-25,22-9-10-22)23-11-13-24-14-12-23/h1-14H2 |
InChI Key |
SCGZIPCHOAVGCL-UHFFFAOYSA-N |
SMILES |
C1CN1P2(=NP(=NP(=N2)(N3CC3)N4CCOCC4)(N5CC5)N6CC6)N7CC7 |
Canonical SMILES |
C1CN1P2(=NP(=NP(=N2)(N3CC3)N4CCOCC4)(N5CC5)N6CC6)N7CC7 |
Key on ui other cas no. |
37132-72-2 |
Synonyms |
2,2,4,4,6-pentaethyleneimino-6-morpholinocyclotriphosphazatriene fotrin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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